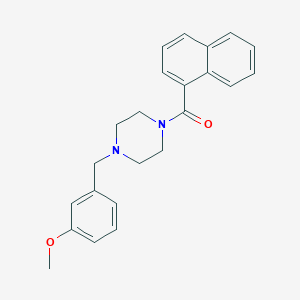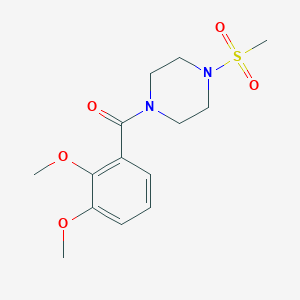
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine, also known as MN-25, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 and has gained attention in the scientific community due to its potential applications in research. MN-25 has been found to have a unique chemical structure that gives it a range of biochemical and physiological effects that make it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine involves its interaction with the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their concentrations in the synaptic cleft. This results in an enhancement of neurotransmission and modulation of mood and cognition.
Biochemical and Physiological Effects
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory properties. It has also been shown to improve cognitive function, enhance memory consolidation, and reduce impulsivity. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its high affinity for serotonin and dopamine transporters, which makes it a valuable tool for studying the central nervous system. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has also been found to have a low toxicity profile, making it a safer alternative to other psychoactive compounds. However, one limitation of using 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have anxiolytic and antidepressant properties, and further research could explore its efficacy in treating these conditions. Another area of interest is its potential as a cognitive enhancer. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to improve memory consolidation and reduce impulsivity, and future research could explore its potential as a treatment for cognitive deficits. Additionally, further research could explore the mechanism of action of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine and its interactions with other neurotransmitter systems.
Conclusion
In conclusion, 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has a unique chemical structure that gives it a range of biochemical and physiological effects, making it a valuable tool for studying the central nervous system. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been found to have anxiolytic, antidepressant, and cognitive-enhancing properties, and further research could explore its potential as a treatment for these conditions. Despite its limited availability and high cost, 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has the potential to advance our understanding of the central nervous system and contribute to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 3-methoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine. This method is efficient and yields a high purity product.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and cognition. 1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in the central nervous system.
properties
Product Name |
1-(3-Methoxybenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-9-4-6-18(16-20)17-24-12-14-25(15-13-24)23(26)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
VZLYFAIAYDKPPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)